molecular formula C20H19FN2O2S B2923840 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide CAS No. 946328-84-3

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide

Cat. No. B2923840
CAS RN: 946328-84-3
M. Wt: 370.44
InChI Key: QVFRJIANKHMLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Metabolism and Disposition Insights

Research on compounds structurally related to "N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide" has provided significant insights into drug metabolism and disposition in humans. For instance, studies on N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide , a potent subtype-selective partial agonist at the γ-aminobutyric acid type A receptor complex, elucidated its metabolism and disposition following oral administration. The compound was well tolerated, showing a balanced excretion between feces and urine, indicating both renal and metabolic clearance mechanisms. This research highlights the complexity of drug metabolism, involving oxidative deamination, hydroxylation, and carbamate formation, and emphasizes the importance of renal secretion in drug disposition (Shaffer et al., 2008).

Receptor Agonist Applications

The development and characterization of receptor-specific agonists, such as TRPA1-specific agonists , have significant implications in pain management research. A novel TRPA1 agonist, 2-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)-N-(3-methoxypropyl)-acetamide (JT010) , was used to explore the sensation generated by isolated TRPA1 activation in humans. This research offers a new tool for validating TRPA1 antagonists regarding target engagement and for quantifying the TRPA1-dependent component in pathophysiology, bridging the gap between preclinical research and clinical trials (Heber et al., 2019).

Imaging Agent Development for Disease States

The creation of new imaging agents for positron emission tomography (PET) based on specific molecular targets offers invaluable tools for diagnosing and understanding various disease states. For example, 18F-FRP170 is a hypoxia imaging agent that underwent analysis in both healthy volunteers and lung cancer patients. Its rapid elimination and low background activity above the diaphragm, coupled with clear tumor uptake early after injection, underscore its potential as a novel therapeutic agent in diagnosing and monitoring hypoxia-related conditions (Kaneta et al., 2007).

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-14-2-8-18(9-3-14)25-12-19(24)22-11-10-17-13-26-20(23-17)15-4-6-16(21)7-5-15/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFRJIANKHMLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide

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